N-(1H-indol-3-ylacetyl)tryptophan

Auxin Signaling Root Gravitropism Plant Hormone Inhibition

Researchers studying auxin signaling often face a lack of selective antagonists to discriminate TIR1-dependent from TIR1-independent pathways. N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp) fills this gap as a uniquely potent auxin antagonist that disrupts AUX1 permease activity and nearly eliminates IAA-induced root inhibition at 25 μM, unlike inactive conjugates such as IAA-Ala or IAA-Phe. - Potent auxin antagonist: blocks IAA-mediated root gravitropism and lateral root formation in Arabidopsis. - Ideal for distinguishing TIR1-dependent vs. independent responses, especially in tir1-1 mutant backgrounds. - Serves as a GH3 acyl amido synthetase activity standard and a privileged scaffold for glycosidase inhibitor SAR studies.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
CAS No. 376646-58-1
Cat. No. B12976621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-ylacetyl)tryptophan
CAS376646-58-1
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)
InChIKeyFOSPCYZZRVNHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAA-Trp: Auxin Conjugate for Plant Hormone Research


N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp) is an N-acyl-alpha amino acid derivative formed by the conjugation of indole-3-acetic acid (IAA) and L-tryptophan [1]. As a member of the auxin conjugate family, this compound serves as a critical tool in plant biology for investigating auxin homeostasis, transport, and signaling mechanisms [2]. It is primarily recognized for its role as an endogenous auxin inhibitor in Arabidopsis thaliana, where it modulates root gravitropism and lateral root development [3].

1
Workflow
Auxin homeostasis, transport, and signaling mechanism studies
2
Model Context
Endogenous auxin inhibitor in Arabidopsis thaliana root development
3
Selection Logic
Specific auxin antagonist distinct from inactive storage-form conjugates

Why Generic IAA-Trp Substitution Fails


Generic substitution with other indole-3-acetyl amino acid conjugates or simple tryptophan derivatives is not feasible due to the unique biological activity profile of N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp). While many auxin-amino acid conjugates serve as inactive storage forms, IAA-Trp uniquely functions as a potent auxin antagonist that disrupts gravitropic responses and inhibits IAA-mediated root growth [1]. This activity is not shared by closely related conjugates like IAA-Ala or IAA-Phe, nor by free tryptophan or its N-acetyl derivative [2]. Furthermore, IAA-Trp's synthesis by specific GH3 enzymes and its distinct mechanism of action—which involves disruption of AUX1 permease activity rather than direct competition at the TIR1 receptor—underscores its irreplaceability in targeted auxin signaling studies [3].

IAA-Trp
vs
IAA-Ala / IAA-Phe
Auxin antagonism profile may not transfer; these conjugates lack the specific antagonistic response and may act as weak agonists.
IAA-Trp
vs
N-acetyl-L-tryptophan
Metabolic pathway context differs; N-acetyl derivative lacks GH3-dependent integration into auxin regulatory networks.
IAA-Trp
vs
Free L-tryptophan
AUX1 permease disruption mechanism may not reproduce; free amino acid does not engage auxin transporter in the reported manner.

IAA-Trp Functional Differentiation Evidence


Auxin Antagonism vs. IAA-Ala and IAA-Phe

N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp) exhibits a unique auxin antagonistic effect in Arabidopsis seedlings, distinct from other IAA-amino acid conjugates. At 25 μM, IAA-Trp nearly eliminates root growth inhibition caused by 2 μM IAA [1]. In contrast, structurally similar conjugates IAA-Ala and IAA-Phe lack this antagonistic activity and instead act as weak auxin agonists or inactive storage forms [2]. This functional divergence is critical for studies requiring specific modulation of auxin responses without unintended activation of auxin signaling pathways.

Auxin Antagonism vs. IAA-Ala and IAA-Phe
Cross-study comparable
25 μM IAA-Trp nearly eliminates root growth inhibition caused by 2 μM IAA in Arabidopsis seedlings. IAA-Ala and IAA-Phe show no antagonistic effect and may weakly inhibit growth via free IAA release.
Supports specific antagonist selection for auxin signaling dissection without confounding agonist activity.
Conditions: 5-day-old Arabidopsis seedling root growth assay.
Auxin Signaling Root Gravitropism Plant Hormone Inhibition

GH3.6 Synthesis Specificity vs. N-Acetyl-L-Tryptophan

N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp) is synthesized in vitro by specific Arabidopsis GH3 enzymes, notably GH3.6, through the ATP-dependent conjugation of IAA and L-tryptophan [1]. This enzymatic pathway is distinct from the synthesis of N-acetyl-L-tryptophan (NAT), which lacks the indole-3-acetyl moiety and is produced via simple N-acetylation. While NAT acts as a neurokinin-1 receptor antagonist and protein stabilizer [2], IAA-Trp's formation is tightly linked to auxin homeostasis and requires the specific acyl acid amido synthetase activity of GH3 proteins, highlighting its unique role in plant hormone regulation.

GH3.6 Synthesis vs. N-Acetyl-L-Trp
Class-level inference
Synthesized by Arabidopsis GH3.6 via IAA + L-Trp + ATP. N-acetyl-L-tryptophan is formed through simple N-acetylation without GH3 involvement.
GH3-dependent synthesis confirms integration into auxin metabolic networks for plant hormone research.
In vitro enzyme assay with recombinant GH3.6.
Enzyme Specificity GH3 Acyl Acid Amido Synthetase In Vitro Conjugation

β-D-Glucosidase Inhibition vs. IAA

(S)-N-(1H-indole-3-acetyl)tryptophan, the stereospecific form of IAA-Trp, exhibits weak inhibition of β-D-glucosidase, a property not observed for free IAA or most other IAA-amino acid conjugates . This inhibitory activity, while modest, demonstrates that the indole-3-acetyl-tryptophan structure can engage with carbohydrate-processing enzymes, suggesting potential utility in developing glycosidase probes or inhibitors. In contrast, IAA alone and simpler conjugates like IAA-Ala do not inhibit β-D-glucosidase, highlighting a unique structure-activity relationship conferred by the tryptophan moiety.

β-D-Glucosidase Inhibition vs. IAA
Data to verify
(S)-N-(1H-indole-3-acetyl)tryptophan exhibits weak inhibition of β-D-glucosidase. IAA and IAA-Ala show no reported inhibition.
Supports glycosidase probe scaffold exploration; structure-activity relationship requires independent validation.
In vitro enzyme assay; exact IC50 not specified.
Enzyme Inhibition β-D-Glucosidase Structure-Activity Relationship

IAA-Trp Application Scenarios


Auxin Signaling in Root Development

Use N-(1H-indol-3-ylacetyl)tryptophan (IAA-Trp) as a specific auxin antagonist to dissect IAA-mediated root gravitropism and lateral root formation in Arabidopsis thaliana. The compound's ability to nearly eliminate IAA-induced root inhibition at 25 μM [1] makes it an ideal tool for distinguishing TIR1-dependent and -independent auxin responses, particularly in mutant backgrounds such as tir1-1 [2].

In Vitro Reconstitution of Auxin Conjugation

Employ IAA-Trp as a standard or product control in in vitro assays designed to characterize GH3 acyl acid amido synthetase activity. Its synthesis from IAA and L-tryptophan by GH3.6 [3] provides a robust benchmark for evaluating enzyme kinetics, substrate specificity, and inhibitor screening in auxin metabolism studies.

β-D-Glucosidase Probe Development

Leverage the weak β-D-glucosidase inhibitory activity of (S)-N-(1H-indole-3-acetyl)tryptophan as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective glycosidase inhibitors. Its indole-3-acetyl-tryptophan core may serve as a privileged scaffold for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Auxin signaling in root development
Specific auxin antagonism
TIR1-dependent vs. independent root gravitropism response
In vitro reconstitution of auxin conjugation
GH3-dependent synthesis control
Enzyme kinetics and substrate specificity benchmarking
β-D-glucosidase probe development
Indole-acetyl-tryptophan scaffold
Structure-activity relationship and selectivity profiling

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